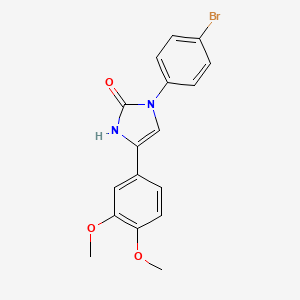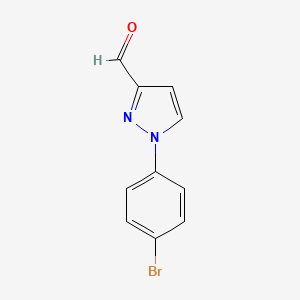![molecular formula C13H21N3OS B2489650 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine CAS No. 478260-14-9](/img/structure/B2489650.png)
4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine" belongs to a class of compounds known for their heterocyclic structure, incorporating both thiazole and morpholine units. This structure is notable for its potential in various biological activities and chemical properties, making it a point of interest for synthesis and structural analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves cyclocondensation reactions, utilizing precursors like amino-thiols and α-haloketones in the presence of a solvent such as glacial acetic acid under reflux conditions. For instance, derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine have been synthesized through similar methodologies, highlighting the versatility of these reactions in producing complex heterocycles (Karimian & Karimian, 2017)).
Molecular Structure Analysis
Molecular structure characterization often employs techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. For related compounds, these analyses have confirmed structures, elucidated conformational preferences, and revealed the presence of inter- and intra-molecular hydrogen bonding, which contributes to the molecule's stability. The piperidine and morpholine rings in these compounds typically adopt a chair conformation, with other structural motifs lying in planar conformations within experimental limits (Prasad et al., 2018)).
Chemical Reactions and Properties
Chemical reactions involving "this compound" derivatives can include nucleophilic substitution and cycloaddition reactions. These reactions are influenced by the compound's functional groups, leading to a variety of derivatives with potential biological activities. The kinetic studies of such reactions with different amines in various solvents have been explored, indicating the significance of solvent and substituent effects on reaction rates and product formation (Fathalla & Hamed, 2006)).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. X-ray crystallography has provided insights into the crystalline structures of related compounds, revealing their monoclinic crystal system, space group, and molecular conformations, which are essential for predicting physical behavior and reactivity (Aydinli et al., 2010)).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the molecular structure and functional groups. Studies on related compounds have demonstrated their potential as inhibitors for specific enzymes, indicating a direct relationship between chemical structure and biological activity. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, showcasing the application of these analyses in drug discovery (Alexander et al., 2008)).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Pyrimidine Derivatives : The compound has been involved in the synthesis of various pyrimidine derivatives. For instance, Takamizawa et al. (1968) synthesized 2-Morpholino-, 2-piperidino-3-(2-methyl-4-aminopyrimidin-5-yl) methyl-3a-methylperhydrofuro [2, 3-d] thiazole through reactions involving B1 hydrochloride and amines, highlighting its role in complex chemical syntheses (Takamizawa, Hirai, & Hamashima, 1968).
Alkyl (4,5-Dichloroisothiazol-3-yl) Ketones Derivation : Potkin et al. (2013) demonstrated the use of 4,5-dichloroisothiazol-3-ylcarbonitrile with methylmagnesium iodide and ethylmagnesium bromide to afford alkyl (4,5-dichloroisothiazol-3-yl) ketones, including reactions with morpholine and piperidine to produce substituted derivatives (Potkin et al., 2013).
Synthesis of Novel [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones : Demchenko et al. (2015) synthesized novel 2-(N-pyrrolidino, N-piperidino or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, indicating the compound's importance in the creation of new chemical structures (Demchenko et al., 2015).
Inhibitors of Phosphoinositide 3-kinase : Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent inhibitors of phosphoinositide 3-kinase, showcasing its potential application in therapeutic research (Alexander et al., 2008).
Biological and Pharmacological Activities
Antifungal and Antitumor Activity : Insuasty et al. (2013) researched the synthesis of novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones, including derivatives using piperidine and morpholine, to assess their antifungal and antitumor activities (Insuasty et al., 2013).
Histamine H3 Receptor Antagonist for Diabetes Treatment : Rao et al. (2012) synthesized a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists for diabetes treatment. Their study included 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine (5u), highlighting its potential therapeutic application (Rao et al., 2012).
Antimicrobial Activities : Başoğlu et al. (2013) engaged in the design, synthesis, and evaluation of azole derivatives, including the use of piperidine and morpholine. These derivatives were screened for antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets leading to a range of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the specific chemical structure of the compound, the biological target, and the physiological environment .
Direcciones Futuras
The future directions for “4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine” could involve further exploration of its potential applications in various fields of research and industry. Additionally, more studies could be conducted to understand its mechanism of action and to develop new compounds with lesser side effects .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Propiedades
IUPAC Name |
4-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-4-16(5-3-1)13-14-10-12(18-13)11-15-6-8-17-9-7-15/h10H,1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOKKVIYLCHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)


![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)





![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)